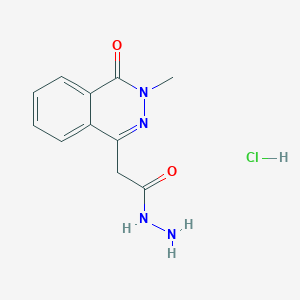
2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride is a chemical compound with the CAS number 2416231-39-3 It is a derivative of phthalazine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride typically involves the reaction of 3-methyl-4-oxophthalazin-1-yl with hydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phthalazine derivatives.
科学的研究の応用
2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
Phthalazinone
Phthalazine
Other phthalazine derivatives
生物活性
2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide; hydrochloride is a phthalazin derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a bicyclic phthalazine core, which is known for its diverse pharmacological effects. The compound's structure allows for various interactions within biological systems, making it a candidate for drug development.
Synthesis and Structure
The synthesis of 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide typically involves the reaction of phthalazin derivatives with hydrazine hydrate. The general reaction can be summarized as follows:
This synthesis pathway emphasizes the importance of the acetohydrazide moiety in enhancing the biological activity of the compound.
Biological Activities
Research indicates that compounds similar to 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that phthalazine derivatives can induce apoptosis in cancer cells. For instance, compounds derived from similar structures have demonstrated potent cytotoxicity against breast cancer cell lines (MDA-MB-231), with IC50 values significantly lower than established chemotherapeutics like Erlotinib .
- EGFR Inhibition : Certain derivatives have been identified as selective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer progression. For example, one study reported an IC50 value of 21.4 nM for EGFR inhibition, indicating strong potential as an anti-breast cancer agent .
Case Studies
- Cytotoxicity and Apoptosis Induction :
- Structure-Activity Relationship (SAR) :
Comparative Analysis
The following table summarizes the biological activities of various phthalazine derivatives compared to 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide:
| Compound Name | IC50 (μM) | Biological Activity | Notes |
|---|---|---|---|
| 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide | 0.57 - 1.89 | Cytotoxicity against MDA-MB-231 cells | Potent apoptosis induction |
| Erlotinib | 1.02 | EGFR Inhibition | Standard chemotherapy agent |
| Compound 12d | 0.92 | Cytotoxicity and EGFR inhibition | Superior activity compared to Erlotinib |
The precise mechanism through which 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide exerts its biological effects involves multiple pathways:
- EGFR Pathway Modulation : By inhibiting EGFR, this compound may disrupt downstream signaling pathways that promote cell proliferation and survival in cancer cells.
- Induction of Apoptosis : The compound's ability to induce programmed cell death is likely mediated through mitochondrial pathways and activation of caspases.
特性
IUPAC Name |
2-(3-methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2.ClH/c1-15-11(17)8-5-3-2-4-7(8)9(14-15)6-10(16)13-12;/h2-5H,6,12H2,1H3,(H,13,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDKNJKHLOYCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














